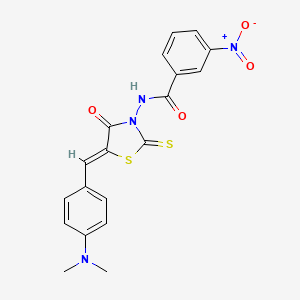![molecular formula C25H31NO5 B2423956 3-(3-(benciloxi)-4-metoxifenil)-N-(octahidrobenzo[b][1,4]dioxin-6-il)propanamida CAS No. 1902913-47-6](/img/structure/B2423956.png)
3-(3-(benciloxi)-4-metoxifenil)-N-(octahidrobenzo[b][1,4]dioxin-6-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing organic compound known for its diverse structural features and complex synthesis. This compound incorporates both aromatic and aliphatic elements, presenting a distinctive profile that lends itself to various chemical reactions and applications.
Aplicaciones Científicas De Investigación
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide serves in multiple research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on cellular pathways.
Medicine: : Investigated for its pharmacological properties, possibly as a novel therapeutic agent.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves multiple steps:
Formation of the Benzyloxy Intermediate: : Begin with the benzylation of 4-methoxyphenol to yield 3-(benzyloxy)-4-methoxyphenol.
Amide Formation: : React 3-(benzyloxy)-4-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base, forming an ester intermediate.
Cyclization: : Introduce octahydrobenzo[b][1,4]dioxin-6-amine to the ester intermediate under specific conditions, allowing the formation of the desired amide bond.
Industrial Production Methods
Industrial synthesis follows similar steps but on a larger scale. Factors such as optimized temperature, pressure, and use of catalysts ensure efficient production. Solvent choice and purification techniques are pivotal in industrial settings to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide undergoes various reactions:
Oxidation: : Can be oxidized using strong oxidizing agents.
Reduction: : Reduction is possible under hydrogenation conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitutions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Hydrogen gas (H₂) over palladium-carbon (Pd/C) catalyst.
Substitution: : Halogens (e.g., Br₂) for electrophilic aromatic substitution.
Major Products
Depending on the reaction, products vary:
Oxidation: : Forms carboxylic acids or ketones.
Reduction: : Yields the fully saturated amine derivative.
Substitution: : Substituted aromatic derivatives.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s mechanism of action involves:
Interaction with cellular receptors or enzymes due to its unique structural motifs.
Potential modulation of biochemical pathways, such as signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxy-4-benzyloxyphenyl)-N-phenylpropanamide: : Shares the core structure but differs in the aliphatic chain and substituent positions.
3-(4-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: : Lacks the benzyloxy group, impacting its chemical reactivity.
Uniqueness
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its:
Dual aromatic and aliphatic components, which confer a wide range of reactivity.
Potential pharmacological applications that make it a candidate for drug development.
And there you have it! A detailed dive into the world of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide. Fascinating stuff, right?
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-28-21-10-7-18(15-23(21)31-17-19-5-3-2-4-6-19)8-12-25(27)26-20-9-11-22-24(16-20)30-14-13-29-22/h2-7,10,15,20,22,24H,8-9,11-14,16-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWCRYMTAXSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423873.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2423879.png)
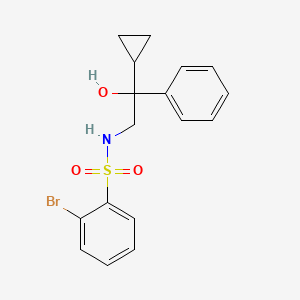
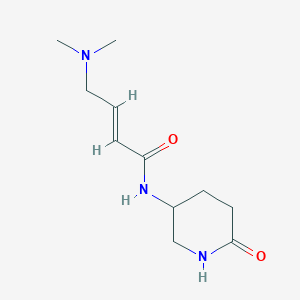
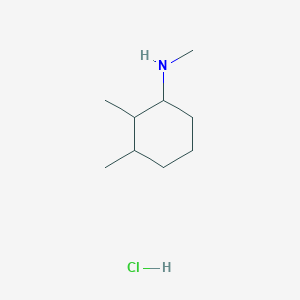
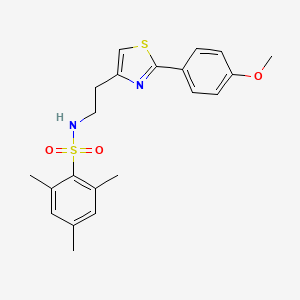
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
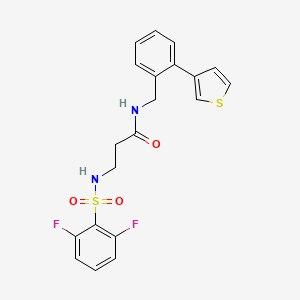
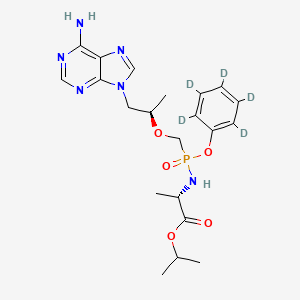
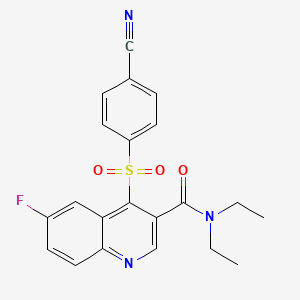
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
